[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide
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Overview
Description
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is an organosulfur compound featuring a pyrimidine ring substituted with sulfanylmethyl and hydrosulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol reagent under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium complexes may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The hydrosulfide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfanylmethyl group can interact with active sites of enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The ability to modify its structure allows for the design of molecules with specific biological activities .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity makes it valuable in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also contain sulfur and are known for their antimicrobial properties.
Sulfonimidates: Similar in structure but with different reactivity and applications.
Uniqueness
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is unique due to its combination of a pyrimidine ring and sulfanylmethyl group. This structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industry .
Properties
IUPAC Name |
[6-(sulfanylmethyl)pyrimidin-4-yl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZLKWFAODCCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1CS)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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